Methyl 4-[1-(3-chlorophenyl)-3-(2-methylphenoxy)-4-oxoazetidin-2-yl]benzoate
Overview
Description
Methyl 4-[1-(3-chlorophenyl)-3-(2-methylphenoxy)-4-oxoazetidin-2-yl]benzoate is an organic compound with a complex structure that includes a benzoate ester, a chlorophenyl group, and an azetidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[1-(3-chlorophenyl)-3-(2-methylphenoxy)-4-oxoazetidin-2-yl]benzoate typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Azetidinone Ring: This can be achieved through a Staudinger reaction, where a ketene reacts with an imine to form the azetidinone ring.
Introduction of the Chlorophenyl Group: This step involves the use of a chlorophenyl derivative, which can be introduced through a nucleophilic substitution reaction.
Attachment of the Methylphenoxy Group: This can be done via an etherification reaction, where the phenol group reacts with a methylating agent.
Formation of the Benzoate Ester: The final step involves esterification, where the carboxylic acid group reacts with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[1-(3-chlorophenyl)-3-(2-methylphenoxy)-4-oxoazetidin-2-yl]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert carbonyl groups to alcohols.
Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on the aromatic rings and the azetidinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are used under various conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Methyl 4-[1-(3-chlorophenyl)-3-(2-methylphenoxy)-4-oxoazetidin-2-yl]benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 4-[1-(3-chlorophenyl)-3-(2-methylphenoxy)-4-oxoazetidin-2-yl]benzoate involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites, thereby blocking their activity. It can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-[(1-(4-chlorophenyl)-1H-pyrazol-3-yl)oxy]methylphenyl (hydroxy)carbamate: Similar in structure but with a pyrazole ring instead of an azetidinone ring.
Methyl 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate: Contains a similar chlorophenyl group but differs in the rest of the structure.
Uniqueness
Methyl 4-[1-(3-chlorophenyl)-3-(2-methylphenoxy)-4-oxoazetidin-2-yl]benzoate is unique due to its specific combination of functional groups and its potential for diverse chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
methyl 4-[1-(3-chlorophenyl)-3-(2-methylphenoxy)-4-oxoazetidin-2-yl]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20ClNO4/c1-15-6-3-4-9-20(15)30-22-21(16-10-12-17(13-11-16)24(28)29-2)26(23(22)27)19-8-5-7-18(25)14-19/h3-14,21-22H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUHXISPXCZCHQW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OC2C(N(C2=O)C3=CC(=CC=C3)Cl)C4=CC=C(C=C4)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20ClNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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